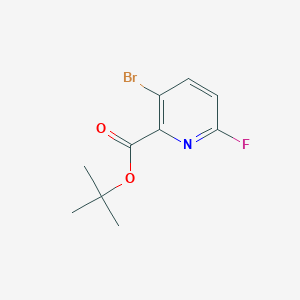

tert-Butyl 3-bromo-6-fluoropicolinate

Overview

Description

“tert-Butyl 3-bromo-6-fluoropicolinate” is a chemical compound with the molecular formula C10H11BrFNO2 . It has a molecular weight of 276.10 . The InChI Key for this compound is XXVBLAQLDHKBSP-UHFFFAOYSA-N .

Synthesis Analysis

The synthesis of “tert-Butyl 3-bromo-6-fluoropicolinate” involves the use of N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 50.0℃ for 24.0h . The reaction involves a solution of methyl l,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride and another compound . After the reaction, the mixture is diluted with ethyl acetate, washed with water and brine, and dried. The residue obtained after filtration and evaporation of the solvent is purified by silica gel chromatography to give the title compound .Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-bromo-6-fluoropicolinate” can be represented by the InChI Code: 1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

“tert-Butyl 3-bromo-6-fluoropicolinate” appears as a colorless to light yellow liquid . It has a boiling point of 312.8±42.0°C at 760 mmHg .Scientific Research Applications

Organic Synthesis Building Block

tert-Butyl 3-bromo-6-fluoropicolinate: is a valuable building block in organic synthesis. It’s used to introduce the tert-butyl picolinate group into molecules, which can be a pivotal step in synthesizing complex organic compounds. This compound finds its application in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and the stability of the tert-butyl group .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the creation of small molecule libraries that are used in drug discovery. Its unique structure allows for the development of novel compounds with potential therapeutic effects. Researchers leverage its reactivity to create derivatives that can interact with biological targets .

Material Science

The tert-butyl group in tert-Butyl 3-bromo-6-fluoropicolinate can impart unique properties to materials, especially in the development of polymers. Its incorporation into polymer chains can enhance the thermal stability and modify the physical properties of the material, making it suitable for advanced material applications .

Agrochemical Research

This compound is also significant in agrochemical research. It can be used to synthesize new classes of herbicides and pesticides. The bromo and fluoro groups are particularly useful in this context, as they can contribute to the biological activity of the resulting agrochemicals .

Fluorescent Probes

tert-Butyl 3-bromo-6-fluoropicolinate: can serve as a precursor for the synthesis of fluorescent probes. These probes are essential tools in biochemistry and cell biology for imaging and studying biological processes. The fluorine atom plays a crucial role in the fluorescence properties of these compounds .

Catalyst Development

In the field of catalysis, this compound can be used to develop new catalysts or ligands for transition metal-catalyzed reactions. The tert-butyl group can influence the steric and electronic properties of the catalyst, which can lead to improved catalytic activity and selectivity .

OLED Materials

The tert-butyl group’s ability to influence electronic properties makes tert-Butyl 3-bromo-6-fluoropicolinate a candidate for the design of organic light-emitting diode (OLED) materials. It can be used to synthesize compounds that exhibit thermally activated delayed fluorescence, which is beneficial for improving the efficiency of OLED devices .

Chemical Education

Lastly, this compound is used in chemical education to demonstrate various chemical reactions and synthesis strategies. It provides a practical example of how different functional groups can be utilized in synthetic chemistry .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVBLAQLDHKBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-bromo-6-fluoropicolinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

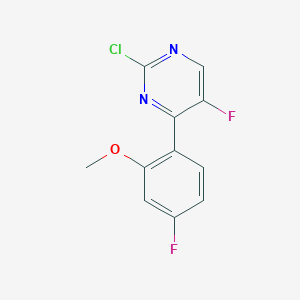

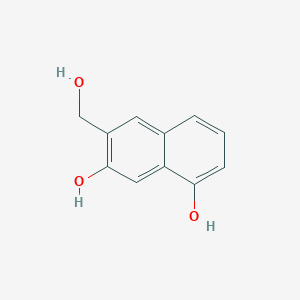

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)